Cas no 957060-96-7 ((2-Chloro-5-cyanopyridin-3-yl)boronic acid)

(2-Chloro-5-cyanopyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its pyridine scaffold, combined with chloro and cyano substituents, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid group facilitates efficient coupling with aryl halides, making it valuable in pharmaceutical and agrochemical research. The electron-withdrawing cyano and chloro groups further stabilize the intermediate, improving yield and purity. This compound is particularly useful in constructing complex heterocyclic systems, offering precise control in medicinal chemistry applications. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable reagent for synthetic organic chemistry.
(2-Chloro-5-cyanopyridin-3-yl)boronic acid structure
957060-96-7 structure
Product Name:(2-Chloro-5-cyanopyridin-3-yl)boronic acid
CAS No:957060-96-7
MF:C6H4BClN2O2
MW:182.372159957886
MDL:MFCD09027243
CID:802725
PubChem ID:44119735
Update Time:2025-10-21

(2-Chloro-5-cyanopyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-5-cyanopyridin-3-yl)boronic acid
    • 2-Chloro-5-cyanopyridine-3-boronic acid
    • Boronic acid, B-(2-chloro-5-cyano-3-pyridinyl)-
    • 2-chloro-5-cyanopyridin-3-ylboronic acid
    • OR7415
    • B-(2-Chloro-5-cyano-3-pyridinyl)boronic acid (ACI)
    • DTXSID40657390
    • 2-Chloro-5-cyanopyridine-3-boronicacid
    • 2-CHLORO-5-CYANO-3-PYRIDINEBORONIC ACID
    • BS-22469
    • MB06759
    • FD10154
    • MFCD09027243
    • SCHEMBL14120253
    • 957060-96-7
    • (2-Chloro-5-cyanopyridin-3-yl)boronicacid
    • CS-0139536
    • AKOS006222476
    • C6H4BClN2O2
    • MDL: MFCD09027243
    • Inchi: 1S/C6H4BClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
    • InChI Key: JOXTUWQJEBJZEK-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(B(O)O)C(Cl)=NC=1

Computed Properties

  • Exact Mass: 182.00500
  • Monoisotopic Mass: 182.005
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 77.1A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 238-241℃
  • Boiling Point: 220.8±20.0 °C at 760 mmHg
  • Flash Point: 87.4±21.8 °C
  • PSA: 77.14000
  • LogP: -0.71352
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

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(2-Chloro-5-cyanopyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957060-96-7)(2-Chloro-5-cyanopyridin-3-yl)boronic acid
Order Number:A1095623
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):1304.0
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Additional information on (2-Chloro-5-cyanopyridin-3-yl)boronic acid

Introduction to (2-Chloro-5-cyanopyridin-3-yl)boronic Acid (CAS No. 957060-96-7)

(2-Chloro-5-cyanopyridin-3-yl)boronic acid is a sophisticated organic compound with the CAS number 957060-96-7, widely recognized for its significant applications in the field of pharmaceuticals and agrochemicals. This compound belongs to the boronic acid family, which is renowned for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and cyano functional groups on the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of complex molecules.

The structural features of (2-Chloro-5-cyanopyridin-3-yl)boronic acid contribute to its unique chemical properties. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial for constructing biaryl structures found in many biologically active compounds. Additionally, the chloro and cyano groups introduce electrophilic and nucleophilic sites, respectively, allowing for diverse functionalization strategies. This dual reactivity makes it an indispensable tool in medicinal chemistry and material science.

In recent years, there has been a surge in research focusing on the development of novel boronic acid derivatives for therapeutic applications. (2-Chloro-5-cyanopyridin-3-yl)boronic acid has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression. The ability to precisely modulate the structure of these compounds through boronic acid-mediated reactions has opened new avenues for drug discovery.

The pharmaceutical industry has leveraged the reactivity of (2-Chloro-5-cyanopyridin-3-yl)boronic acid to develop innovative therapeutic agents. Researchers have utilized Suzuki-Miyaura cross-coupling reactions involving this compound to create novel heterocyclic scaffolds with potent biological activity. These efforts have led to the identification of lead compounds that exhibit promising pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The versatility of this compound underscores its importance in modern drug development.

Advances in synthetic methodologies have further enhanced the utility of (2-Chloro-5-cyanopyridin-3-yl)boronic acid. Recent innovations in transition-metal catalysis have improved the efficiency and selectivity of boronic acid-based reactions, enabling the synthesis of complex molecular architectures with greater ease. These advancements have not only accelerated the discovery process but also expanded the scope of applications for this compound in medicinal chemistry.

The agrochemical sector has also benefited from the use of (2-Chloro-5-cyanopyridin-3-yl)boronic acid as a building block for developing novel pesticides and herbicides. Its ability to participate in cross-coupling reactions allows for the creation of structurally diverse agrochemicals with enhanced efficacy and reduced environmental impact. Such developments are crucial for addressing global food security challenges while minimizing ecological disruption.

The chemical properties of (2-Chloro-5-cyanopyridin-3-yl)boronic acid make it an attractive candidate for material science applications as well. Researchers have explored its use in designing advanced materials with tailored electronic and optical properties. For example, boronic acid derivatives have been incorporated into organic semiconductors and photovoltaic materials, contributing to innovations in renewable energy technologies.

In conclusion, (2-Chloro-5-cyanopyridin-3-yl)boronic acid (CAS No. 957060-96-7) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an invaluable intermediate in synthetic chemistry, driving innovation in drug discovery and material development. As research continues to uncover new possibilities, this compound is poised to play an even greater role in addressing global challenges in health and sustainability.

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Amadis Chemical Company Limited
(CAS:957060-96-7)(2-Chloro-5-cyanopyridin-3-yl)boronic acid
A1095623
Purity:99%
Quantity:5g
Price ($):1304.0
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